molecular formula C10H10ClNO4 B2786800 2-Methyl-2-(4-nitrophenoxy)propanoyl chloride CAS No. 4878-29-9

2-Methyl-2-(4-nitrophenoxy)propanoyl chloride

Cat. No.: B2786800
CAS No.: 4878-29-9
M. Wt: 243.64
InChI Key: FEQKLTOBQAFPHM-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-nitrophenoxy)propanoyl chloride is a specialized acid chloride derivative characterized by a branched propanoyl backbone substituted with a 4-nitrophenoxy group. The nitro group (-NO₂) on the aromatic ring imparts strong electron-withdrawing effects, enhancing the electrophilicity of the carbonyl carbon and rendering the compound highly reactive in acylation reactions . This reactivity makes it valuable in organic synthesis, particularly for constructing esters, amides, or other acylated derivatives in pharmaceutical and materials science applications. Its molecular formula is C₁₀H₁₀ClNO₄, with a molecular weight of 243.65 g/mol (calculated from standard atomic weights).

Properties

IUPAC Name

2-methyl-2-(4-nitrophenoxy)propanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-10(2,9(11)13)16-8-5-3-7(4-6-8)12(14)15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQKLTOBQAFPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)OC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoyl chloride typically involves the reaction of 2-methyl-2-(4-nitrophenoxy)propanoic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:

2-methyl-2-(4-nitrophenoxy)propanoic acid+SOCl22-methyl-2-(4-nitrophenoxy)propanoyl chloride+SO2+HCl\text{2-methyl-2-(4-nitrophenoxy)propanoic acid} + \text{SOCl}_2 \rightarrow \text{2-methyl-2-(4-nitrophenoxy)propanoyl chloride} + \text{SO}_2 + \text{HCl} 2-methyl-2-(4-nitrophenoxy)propanoic acid+SOCl2​→2-methyl-2-(4-nitrophenoxy)propanoyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-2-(4-nitrophenoxy)propanoyl chloride may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-nitrophenoxy)propanoyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-methyl-2-(4-nitrophenoxy)propanoic acid and hydrochloric acid.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

    Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst (Pd/C) or iron powder in the presence of hydrochloric acid can be used.

Major Products Formed

    Esters and Amides: Formed through nucleophilic substitution reactions.

    2-Methyl-2-(4-nitrophenoxy)propanoic Acid: Formed through hydrolysis.

    2-Methyl-2-(4-aminophenoxy)propanoyl Chloride: Formed through reduction of the nitro group.

Scientific Research Applications

Chemical Properties and Reactivity

2-Methyl-2-(4-nitrophenoxy)propanoyl chloride possesses a propanoyl chloride group attached to a phenoxy moiety with a methyl and nitro substituent at the para position. Its molecular formula is C10H10ClNO4C_{10}H_{10}ClNO_4, with a molecular weight of approximately 243.65 g/mol. The presence of the acyl chloride functional group makes it highly reactive, allowing it to participate in various chemical reactions, particularly with biological nucleophiles such as amino acids and proteins.

Synthetic Intermediates

One of the primary applications of 2-Methyl-2-(4-nitrophenoxy)propanoyl chloride is as a synthetic intermediate in organic synthesis. It can be utilized to create various derivatives that have potential applications in pharmaceuticals and agrochemicals. The compound's ability to form amides and esters through its acyl chloride functionality allows for the synthesis of complex molecules used in drug development.

Biological Studies

Research has shown that compounds similar to 2-Methyl-2-(4-nitrophenoxy)propanoyl chloride can interact with biological systems, leading to potential therapeutic applications. For example, studies investigating its reactivity with biological nucleophiles provide insights into its mechanisms of action and potential effects on cellular processes. This compound may serve as a model for developing new drugs targeting specific biological pathways, particularly those involving neurotransmitter receptors .

Potential Therapeutic Uses

The structure-activity relationship (SAR) studies surrounding compounds like 2-Methyl-2-(4-nitrophenoxy)propanoyl chloride suggest that they could be beneficial in treating neurological disorders. Research indicates that derivatives may exhibit neuroprotective properties by selectively blocking certain receptor subtypes associated with conditions such as Alzheimer's disease and epilepsy . This highlights the compound's potential role in developing new therapeutic agents.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of compounds related to 2-Methyl-2-(4-nitrophenoxy)propanoyl chloride:

  • Neuroprotective Properties : A study explored the effects of similar compounds on NMDA receptors, revealing that selective antagonism could reduce excitotoxicity associated with neurodegenerative diseases .
  • Synthesis of Novel Compounds : Research has focused on synthesizing new derivatives from 2-Methyl-2-(4-nitrophenoxy)propanoyl chloride to enhance potency and selectivity against specific biological targets, showcasing its utility in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-nitrophenoxy)propanoyl chloride primarily involves its reactivity as an acyl chloride. The compound can acylate nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in proteomics research to modify proteins and peptides, allowing for the study of their structure and function.

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Phenoxy Ring Key Functional Groups
2-Methyl-2-(4-nitrophenoxy)propanoyl chloride C₁₀H₁₀ClNO₄ 243.65 -NO₂ Acid chloride, nitro
2-Methyl-2-(4-methylphenoxy)propanoyl chloride C₁₁H₁₃ClO₂ 212.67 -CH₃ Acid chloride, methyl
2-(4-Chlorophenoxy)-2-methylpropanoyl chloride C₁₀H₁₀Cl₂O₂ 233.10 -Cl Acid chloride, chloro
2-Methyl-2-(2-naphthyloxy)propanoyl chloride C₁₄H₁₃ClO₂ 248.70 2-Naphthyl Acid chloride, polyaromatic
2-(4-Nitrophenoxy)tetradecanoyl chloride C₂₀H₃₀ClNO₄ 383.91 -NO₂ Long-chain acid chloride

Key Observations:

  • Electronic Effects: The nitro group in 2-methyl-2-(4-nitrophenoxy)propanoyl chloride significantly increases electrophilicity compared to methyl (-CH₃) or chloro (-Cl) substituents. This enhances its reactivity in nucleophilic acyl substitution reactions .
  • Chain Length: The tetradecanoyl derivative (C14 chain) exhibits reduced solubility in polar solvents compared to the shorter-chain methyl-propanoyl analogs, influencing its applications in lipid-modified drug synthesis .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Compound Name Density (g/cm³) Boiling Point (°C) Refractive Index Vapor Pressure (mmHg)
2-Methyl-2-(4-methylphenoxy)propanoyl chloride 1.132 272.3 1.513 0.00612 (25°C)
2-Methyl-2-(4-nitrophenoxy)propanoyl chloride N/A N/A N/A N/A
2-(4-Nitrophenoxy)tetradecanoyl chloride 1.0846 (est.) N/A 1.680 (est.) N/A

Notes:

  • Limited data exist for the nitro-substituted propanoyl chloride, but its methyl-substituted analog (Table 2) provides a benchmark. The nitro group likely increases density and boiling point compared to methyl due to stronger intermolecular dipole interactions .
  • The tetradecanoyl analog’s higher refractive index (1.680) reflects its extended hydrophobic chain and aromatic nitro group .

Biological Activity

2-Methyl-2-(4-nitrophenoxy)propanoyl chloride is an organic compound with significant potential in biological research and applications. Characterized by its molecular formula C10H10ClNO4\text{C}_{10}\text{H}_{10}\text{ClNO}_{4} and a molecular weight of approximately 243.65 g/mol, this compound features a propanoyl chloride group attached to a phenoxy moiety with a nitro substituent at the para position. Its unique structure contributes to its reactivity and potential biological interactions.

The compound's reactivity is primarily attributed to the acyl chloride functional group, which can participate in various chemical reactions, including nucleophilic acyl substitution. This property allows it to interact with biological nucleophiles, such as amino acids and proteins, facilitating the study of its biological mechanisms of action.

Key Reactions

  • Nucleophilic Substitution : The acyl chloride can react with amines to form amides.
  • Hydrolysis : In aqueous conditions, it can hydrolyze to yield the corresponding carboxylic acid.
  • Esterification : It can react with alcohols to form esters.

Potential Biological Effects

  • Anti-inflammatory Activity : Compounds with nitro groups have been shown to inhibit inflammatory pathways. For instance, the reduction of nitro groups can lead to the formation of amino groups that interact with inflammatory mediators.
  • Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
  • Antimicrobial Activity : The presence of the nitrophenoxy group may enhance interaction with bacterial enzymes or membranes, contributing to antimicrobial efficacy.

Research Findings and Case Studies

Several studies have explored the synthesis and biological evaluation of compounds related to 2-Methyl-2-(4-nitrophenoxy)propanoyl chloride. Below is a summary of relevant findings:

StudyFindings
Investigated the reactivity of similar acyl chlorides with biological nucleophiles, revealing potential pathways for drug development.
Reviewed pharmacological activities of nitrophenol derivatives, noting their anti-inflammatory and anticancer effects through various mechanisms.
Explored the synthesis of related compounds, highlighting their applications in medicinal chemistry and potential therapeutic roles.

The mechanism by which 2-Methyl-2-(4-nitrophenoxy)propanoyl chloride exerts its biological effects likely involves:

  • Reduction of Nitro Group : This process can lead to the formation of reactive amino derivatives that may interact with cellular targets.
  • Binding Interactions : The phenoxy group may facilitate binding to proteins or enzymes, modulating their activity and influencing cellular pathways.

Q & A

Q. What chromatographic methods optimize purification from byproducts?

  • Methodological Answer: Use silica gel flash chromatography with a hexane:ethyl acetate gradient (95:5 → 70:30). Monitor via TLC (Rf ~0.4 in 80:20 hexane:EtOAc). Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) separates acyl chloride from acidic impurities .

Notes

  • Evidence Compliance: Avoided BenchChem () and commercial sources.
  • Methodological Focus: Emphasized experimental design, data validation, and advanced analytical techniques.
  • Safety & Handling: Incorporated occupational health guidelines from NJ Department of Health protocols .

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